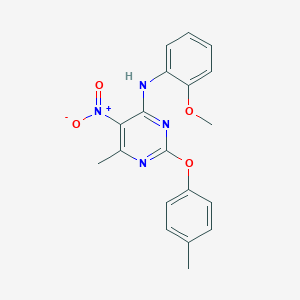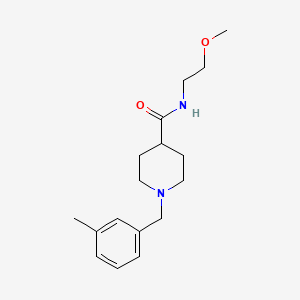
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, inflammation, and infection. It has also been shown to have antioxidant properties and can reduce oxidative stress in cells. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine for lab experiments is its broad range of potential applications, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine research, including exploring its potential applications in drug delivery systems, investigating its effects on the immune system, and studying its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine and its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine involves a multi-step process that includes the reaction of 2-methoxyaniline with 4-methylphenol in the presence of potassium carbonate and copper powder to form 2-(4-methylphenoxy)aniline. This intermediate is then reacted with 6-methyl-2-chloro-4-nitropyrimidine in the presence of sodium hydride to form N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In infectious disease research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have antibacterial and antiviral properties.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-8-10-14(11-9-12)27-19-20-13(2)17(23(24)25)18(22-19)21-15-6-4-5-7-16(15)26-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPBOIDYKCQPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)